molecular formula C11H8ClNO2S2 B12444088 (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12444088
M. Wt: 285.8 g/mol
InChI Key: YCJQKTBKSKFQEJ-UHFFFAOYSA-N
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Description

(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the double bond in the benzylidene moiety, leading to the formation of the corresponding thiazolidine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the benzylidene ring.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazolone derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it useful in the treatment of various diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazolone derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Lacks the chloro substituent, which might affect its reactivity and biological activity.

    (5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Has a hydroxy group instead of a methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the chloro and methoxy groups in (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one might confer unique reactivity and biological activity compared to its analogs. These substituents can influence the compound’s electronic properties and interactions with biological targets.

Biological Activity

The compound (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising results against various bacterial strains. In vitro studies indicated that thiazole derivatives exhibit moderate to good antimicrobial activity. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Activity Type
5a10Antibacterial
5b25Antifungal
5c15Antiviral

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. The compound this compound was evaluated in cancer cell lines, showing significant cytotoxic effects. For example, compounds structurally related to this thiazole exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .

Cell LineIC50 (µM)Mechanism of Action
MCF-71.27Induction of apoptosis
A54910.0Inhibition of EGFR signaling pathway

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes. Studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in inflammatory diseases .

Study on Anticancer Activity

A notable study investigated the effects of various thiazole derivatives on cancer cell proliferation. The results showed that certain compounds led to a significant reduction in cell viability in a dose-dependent manner, with specific emphasis on the modulation of pathways involved in apoptosis and cell cycle regulation .

Study on Antimicrobial Efficacy

Another research focused on the synthesis and evaluation of thiazole derivatives for their antimicrobial activity. The study reported that many synthesized compounds exhibited strong antibacterial effects against resistant strains, suggesting their potential as new antimicrobial agents .

Properties

Molecular Formula

C11H8ClNO2S2

Molecular Weight

285.8 g/mol

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)

InChI Key

YCJQKTBKSKFQEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2

Origin of Product

United States

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